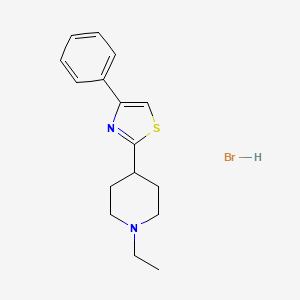
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. This compound features a phenanthrene moiety and a propoxyphenyl group, connected through a methanimine linkage. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine typically involves the following steps:
Formation of the Phenanthrene Derivative: The starting material, 9,10-dihydrophenanthrene, is synthesized through catalytic hydrogenation of phenanthrene.
Synthesis of the Propoxyphenyl Derivative: The 4-propoxyphenyl group is introduced via nucleophilic substitution reactions, where 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the phenanthrene derivative with the propoxyphenyl derivative in the presence of an amine catalyst to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a propoxy group.
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its methoxy and ethoxy analogs
Propriétés
Numéro CAS |
90145-88-3 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(9,10-dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C24H23NO/c1-2-15-26-22-12-10-21(11-13-22)25-17-18-7-14-24-20(16-18)9-8-19-5-3-4-6-23(19)24/h3-7,10-14,16-17H,2,8-9,15H2,1H3 |
Clé InChI |
VFHMWEFLMIXMSS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)C4=CC=CC=C4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)

![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)



![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
